3-Methylazetidine-3-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methylazetidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMOOQLNJBNTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365411-50-2 | |

| Record name | 3-methylazetidine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylazetidine-3-carboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to 3-Methylazetidine-3-carboxylic acid hydrochloride

Introduction: The Strategic Value of a Strained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is paramount. Small, strained ring systems have emerged as powerful tools in this endeavor, offering a unique combination of three-dimensional structure, metabolic stability, and improved physicochemical properties. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain, while lower than that of an aziridine, imparts distinct reactivity and conformational rigidity, making it an attractive bioisostere for more common motifs.[2]

This guide provides a comprehensive technical overview of This compound (CAS: 1365411-50-2) , a key building block for introducing this valuable scaffold. We will delve into its core chemical properties, reactivity, synthesis, and safe handling, providing the foundational knowledge necessary for its effective application in drug discovery and development programs. The strategic placement of a methyl group on the quaternary C3 position offers a fixed vector for probing structure-activity relationships (SAR), while the carboxylic acid and secondary amine provide orthogonal handles for chemical elaboration.

Core Physicochemical and Structural Properties

The hydrochloride salt form of 3-Methylazetidine-3-carboxylic acid enhances its stability and solubility in polar protic solvents, rendering it a convenient and easy-to-handle solid for laboratory use.

| Property | Value | Source |

| IUPAC Name | 3-methylazetidine-3-carboxylic acid;hydrochloride | [3] |

| CAS Number | 1365411-50-2 | [3][4] |

| Molecular Formula | C₅H₁₀ClNO₂ | [3] |

| Molecular Weight | 151.59 g/mol | [3] |

| Appearance | White to off-white solid/powder | Inferred from related compounds |

| Solubility | Soluble in water, methanol | Inferred from related compounds[5] |

| SMILES | CC1(CNC1)C(=O)O.Cl | [3] |

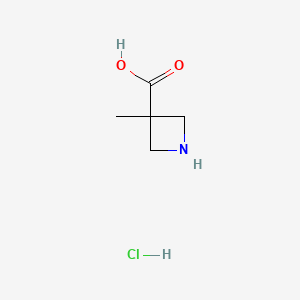

Chemical Structure:

Figure 1: 2D Structure of this compound.

Spectroscopic Characterization Profile

While specific spectral data for this compound is not widely published, its structure allows for a reliable prediction of its spectroscopic signature based on well-established principles. These data are crucial for identity confirmation and purity assessment of synthesized or purchased materials.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The acidic proton of the carboxylic acid will be a broad singlet far downfield, typically in the 10-12 ppm range.[6] The protons on the azetidine ring (CH₂) will likely appear as multiplets in the 3-4 ppm region, shifted downfield by the adjacent nitrogen. The methyl group (CH₃) will present as a sharp singlet around 1.5 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum provides clear evidence of the carbon framework. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-185 ppm region.[7] The quaternary carbon bonded to the methyl and carboxyl groups, along with the two methylene carbons of the azetidine ring and the methyl carbon, will have characteristic shifts in the aliphatic region.

-

Infrared (IR) Spectroscopy: IR analysis is highly effective for identifying the key functional groups. A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid.[7] A strong, sharp absorption between 1710-1760 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[7]

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the parent compound (free base) would be expected to show a prominent [M+H]⁺ ion at m/z 116.06. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis, Reactivity, and Strategic Application

The utility of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively under appropriate conditions.

Plausible Synthetic Pathway

Caption: Key reactive centers of the 3-Methylazetidine-3-carboxylic acid core.

-

Carboxylic Acid Reactivity: This group undergoes all standard transformations. Its conversion to an amide via coupling reactions is arguably its most important application in drug discovery, enabling the linkage of the azetidine scaffold to other fragments. [10][11]* Azetidine Ring Reactivity: The secondary amine is a potent nucleophile once deprotonated. It can be readily acylated, alkylated, or used in reductive amination protocols. The ring itself is relatively stable but can be opened under strongly acidic or reductive conditions, a factor to consider during reaction planning. [2]

Application in Drug Discovery & Medicinal Chemistry

The incorporation of the 3-methylazetidine-3-carboxylic acid scaffold into a drug candidate can confer several advantages:

-

Improved Physicochemical Properties: The sp³-rich, polar nature of the azetidine ring can disrupt planarity and increase aqueous solubility compared to more traditional, aromatic linkers. [1]2. Metabolic Stability: The quaternary carbon at the 3-position blocks potential sites of metabolic oxidation, which can enhance the pharmacokinetic profile of a molecule.

-

Novel SAR Vectors: The rigid, three-dimensional structure of the ring provides a well-defined orientation for substituents, allowing for precise probing of interactions within a biological target's binding pocket. Azetidines are now found in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, validating their utility in creating effective therapeutics. [1]4. Peptidomimicry: As a constrained amino acid analog, it can be incorporated into peptides or small molecules to lock in a specific conformation, which can lead to enhanced potency and selectivity.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The primary hazards are related to irritation. [3]

| Hazard Category | GHS Classification & Precaution | Source |

|---|---|---|

| Skin Contact | H315: Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling. | [3][12] |

| Eye Contact | H319: Causes serious eye irritation. Wear eye protection (safety glasses/goggles). | [3][13] |

| Inhalation | H335: May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. | [3][12] |

| Storage | Store locked up in a cool, dry, well-ventilated place. Keep container tightly closed. | [12][13] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [13]|

Representative Experimental Protocol: Amide Bond Formation

This protocol describes a standard procedure for coupling the carboxylic acid with a primary amine, a cornerstone reaction for utilizing this building block.

Objective: To synthesize N-benzyl-3-methylazetidine-3-carboxamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.

-

Add anhydrous DCM (or DMF) to dissolve/suspend the starting material (concentration typically 0.1-0.5 M).

-

Add DIPEA to the mixture and stir for 10-15 minutes at room temperature. This neutralizes the hydrochloride and the carboxylic acid for activation.

-

In a separate vial, dissolve EDC·HCl and HOBt in a minimal amount of anhydrous DCM/DMF.

-

Add the EDC/HOBt solution to the reaction flask and stir for 20 minutes at room temperature to activate the carboxylic acid.

-

Slowly add benzylamine to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

Causality: The use of EDC/HOBt is a classic peptide coupling strategy. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to side reactions (like racemization, though not a concern here) and reacts cleanly with the amine nucleophile (benzylamine) to form the stable amide bond. DIPEA acts as a non-nucleophilic base to scavenge the HCl produced.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation in drug design. Its unique combination of a strained, sp³-rich core, conformational rigidity, and versatile chemical handles provides medicinal chemists with a powerful building block to create molecules with enhanced pharmacological properties. A thorough understanding of its chemical properties, reactivity, and handling, as detailed in this guide, is the first step toward unlocking its full potential in the development of next-generation therapeutics.

References

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

-

3-Methylazetidine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine. HETEROCYCLES. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]

-

New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties. ResearchGate. [Link]

-

Reactivity of carboxylic acid derivatives. Khan Academy. [Link]

-

The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. This compound | C5H10ClNO2 | CID 118989463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

A Technical Guide to the Structural Elucidation of 3-Methylazetidine-3-carboxylic acid hydrochloride

Abstract

This in-depth technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 3-Methylazetidine-3-carboxylic acid hydrochloride (C₅H₁₀ClNO₂). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the underlying scientific rationale and causality behind experimental choices. By integrating data from Mass Spectrometry, FTIR, advanced 1D and 2D NMR spectroscopy, and Single-Crystal X-ray Diffraction, we present a self-validating system that ensures the highest degree of confidence in the final structural assignment.

Introduction: The Imperative for Unambiguous Characterization

This compound is a substituted, non-proteinogenic cyclic amino acid. Azetidine rings are valuable structural motifs in medicinal chemistry, often used as conformationally constrained bioisosteres for other functional groups to enhance potency, selectivity, or pharmacokinetic properties.[1] Given that subtle changes in molecular architecture can drastically alter biological activity, the definitive confirmation of its structure—including connectivity and stereochemistry—is a foundational requirement for its application in drug discovery and chemical biology.

This guide outlines a logical, field-proven workflow for elucidating the structure of this molecule, beginning with foundational analysis and culminating in definitive three-dimensional confirmation.

The Elucidation Workflow: A Phased Approach

A robust structural elucidation process is not a single experiment but a logical progression of analyses where each step informs the next. The data from orthogonal techniques are woven together to build a cohesive and self-consistent structural hypothesis that is ultimately confirmed without ambiguity.

Caption: A logical workflow for structure elucidation.

Phase 1: Foundational Analysis

Molecular Formula and Weight Determination via Mass Spectrometry (MS)

Expertise & Rationale: The first step is to confirm the molecular formula (C₅H₁₀ClNO₂) and mass. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI is ideal for polar, pre-charged molecules like amino acid hydrochlorides, minimizing fragmentation and preserving the molecular ion.[2] We expect to observe the protonated molecule [M+H]⁺, where 'M' is the free base (3-Methylazetidine-3-carboxylic acid).

Expected Data:

-

Molecular Formula (Free Base): C₅H₉NO₂

-

Exact Mass (Free Base): 115.0633 u

-

Observed Ion [M+H]⁺: m/z 116.0706

The observation of an ion at m/z 116.0706 with an isotopic pattern consistent with C₅H₁₀NO₂⁺ provides strong evidence for the assigned molecular formula. Tandem MS (MS/MS) experiments on the precursor ion at m/z 116 can reveal characteristic fragmentation patterns, such as the loss of water (-18 u) or carbon dioxide (-44 u), offering initial clues about the connectivity.[3][4]

Functional Group Identification via Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. For an amino acid hydrochloride, the spectrum is expected to be a composite of absorptions from the carboxylic acid, the secondary amine hydrochloride, and the alkyl framework.

Trustworthiness: The presence of characteristic, strong, and broad absorptions in specific regions provides a reliable fingerprint of the functional groups, validating the elemental composition suggested by MS.

Expected Key Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong band due to H-bonding.[5] |

| N-H⁺ (Amine HCl) | 2400-2800 | Broad absorption, often appearing as multiple small peaks on the O-H stretch. |

| C=O (Carboxylic Acid) | 1710-1760 | Strong, sharp absorption.[6] |

| C-H (Alkyl) | 2850-3000 | Medium to strong C-H stretching vibrations. |

The simultaneous observation of these bands provides high confidence in the presence of both the carboxylic acid and the amine hydrochloride moieties.

Phase 2: Connectivity Mapping via NMR Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of organic molecules in solution.[7][8] A full suite of 1D and 2D experiments is required for an unknown structure.

Protocol Note: The sample should be dissolved in a deuterated solvent such as D₂O or DMSO-d₆. D₂O is often preferred for amino acid hydrochlorides due to high solubility and its ability to exchange with the labile O-H and N-H protons, which can simplify the spectrum by causing those signals to disappear.

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: This spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For 3-Methylazetidine-3-carboxylic acid, we anticipate:

-

A singlet for the methyl (CH₃) group protons.

-

Two distinct signals for the two sets of inequivalent methylene (CH₂) protons on the azetidine ring. These will likely appear as complex multiplets due to geminal and vicinal coupling.

-

Labile protons (COOH and NH₂⁺) that may appear as broad singlets or may not be observed if D₂O is used.[5]

-

-

¹³C NMR: This spectrum shows the number of distinct carbon environments. We expect to see 5 signals:

-

One quaternary carbon (C-3, attached to CH₃ and COOH).

-

One carbonyl carbon (COOH), typically downfield (~165-185 ppm).[5]

-

Two methylene carbons (CH₂) from the azetidine ring.

-

One methyl carbon (CH₃), typically upfield.

-

2D NMR: Building the Molecular Skeleton

Expertise & Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect.[9][10] The combination of COSY, HSQC, and HMBC experiments is a self-validating system for determining the carbon skeleton and the placement of substituents.

Caption: 2D NMR correlation logic for structural assembly.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between the geminal protons on each methylene carbon and between the vicinal protons of the two different methylene groups of the azetidine ring. This confirms the -CH₂-CH₂- fragment within the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to (a one-bond correlation). It allows for the unambiguous assignment of each carbon signal that has attached protons (CH, CH₂, CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. The most critical expected correlations are:

-

From the methyl protons (H₃) to the quaternary carbon (C3) , the carboxyl carbon (COOH) , and the two ring methylene carbons .

-

From the ring methylene protons to the quaternary carbon (C3) .

-

Data Synthesis: By combining these spectra, the structure is assembled. HSQC assigns the protonated carbons. COSY connects the protonated carbons into spin systems. HMBC connects the spin systems and links them to non-protonated carbons (like the quaternary C3 and the carboxyl carbon), completing the molecular skeleton. The observation of all expected correlations provides an extremely high degree of confidence in the 2D structure.[11][12]

Phase 3: Definitive Confirmation via Single-Crystal X-ray Diffraction

Authoritative Grounding: While NMR provides the definitive structure in solution, Single-Crystal X-ray Diffraction provides an unambiguous map of atomic positions in the solid state, serving as the ultimate "gold standard" for structural proof.[13] For a crystalline material like an amino acid hydrochloride, obtaining suitable crystals is often feasible.[14]

Expertise & Rationale: This technique involves directing X-rays at a single, well-ordered crystal. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom (including relative stereochemistry if applicable, though our target is achiral) can be determined, along with bond lengths and angles.

Trustworthiness: The result of a successful X-ray crystallography experiment is not an interpretation but a direct visualization of the molecular structure. It validates the connectivity determined by NMR and provides precise bond length and angle data, confirming the presence of the strained four-membered azetidine ring.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is complete when the data from all techniques converge on a single, consistent structure.

-

Mass Spectrometry confirms the molecular formula.

-

FTIR confirms the presence of the required functional groups.

-

1D and 2D NMR definitively establish the atomic connectivity and build the 2D molecular skeleton.

This multi-faceted, self-validating approach ensures the highest level of scientific integrity and provides the absolute confidence required for advancing a molecule in research and development pipelines.

Appendix: Experimental Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile:water with 0.1% formic acid.

-

Instrumentation: Utilize an ESI source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.

-

Ionization Mode: Positive ion mode (ESI+).

-

Analysis: Infuse the sample directly or via LC injection. Acquire a full scan spectrum from m/z 50-500.

-

Data Processing: Determine the accurate mass of the [M+H]⁺ ion and use software to confirm the elemental composition.

A.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a standard probe.[15]

-

Experiments to Run:

-

¹H NMR: Standard proton experiment (zg30 pulse program).

-

¹³C NMR: Proton-decoupled carbon experiment (zgpg30 pulse program).

-

COSY: Gradient-selected COSY (cosygpqf pulse program).

-

HSQC: Gradient-selected HSQC with adiabatic pulses for uniform excitation (hsqcedetgpsisp2.3 pulse program).

-

HMBC: Gradient-selected HMBC, optimized for a long-range coupling constant of 8 Hz (hmbcgplpndqf pulse program).

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra. Calibrate the ¹H spectrum to the residual solvent peak and reference the ¹³C spectrum accordingly. Analyze cross-peaks in 2D spectra to build connectivity maps.

References

[3] Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from [7] Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy - Journal of Chemical and Pharmaceutical Sciences. (n.d.). Retrieved from [11] Structure Elucidation and NMR - Hypha Discovery. (n.d.). Retrieved from [16] Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids - ResearchGate. (n.d.). Retrieved from [2] 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9. (2025, July 24). Retrieved from [17] this compound | C5H10ClNO2 | CID 118989463. (n.d.). Retrieved from [9] 2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 3). Retrieved from Small molecule-NMR | University of Gothenburg. (2023, September 26). Retrieved from [4] CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. (n.d.). Retrieved from [18] The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC - NIH. (n.d.). Retrieved from [8] A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. (2021, November 9). Retrieved from [12] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023, January 21). Retrieved from [5] 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [6] Video: Spectroscopy of Carboxylic Acid Derivatives - JoVE. (2023, April 30). Retrieved from [19] Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). Retrieved from [20] 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved from [21] Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. (n.d.). Retrieved from [22] ir spectrum of carboxylic acids and alcohols. (2023, May 24). Retrieved from [14] Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride | The Journal of Chemical Physics | AIP Publishing. (n.d.). Retrieved from Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies - Biointerface Research in Applied Chemistry. (2021, October 20). Retrieved from [23] Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Retrieved from [24] this compound, 95% Purity, C5H10ClNO2, 100 mg. (n.d.). Retrieved from [25] XRD scans of amino acid samples: (a) L-LysHCl in the original... - ResearchGate. (n.d.). Retrieved from [26] X-ray studies on crystalline complexes involving amino acids. I. Crystal structure of l-lysine l-aspartate | Semantic Scholar. (1976, March 1). Retrieved from [27] X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - NIH. (n.d.). Retrieved from [1] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. (n.d.). Retrieved from [15] multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). Retrieved from [13] Protein X-ray Crystallography & Protein Structure Determination. (n.d.). Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE | 100202-39-9 [chemicalbook.com]

- 3. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 7. jchps.com [jchps.com]

- 8. A framework for automated structure elucidation from routine NMR spectra - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04105C [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Small molecule-NMR | University of Gothenburg [gu.se]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C5H10ClNO2 | CID 118989463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. ajchem-a.com [ajchem-a.com]

- 24. calpaclab.com [calpaclab.com]

- 25. researchgate.net [researchgate.net]

- 26. X-ray studies on crystalline complexes involving amino acids. I. Crystal structure of l-lysine l-aspartate | Semantic Scholar [semanticscholar.org]

- 27. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Methylazetidine-3-carboxylic acid hydrochloride: A Constrained Amino Acid for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-Methylazetidine-3-carboxylic acid hydrochloride (CAS Number: 1365411-50-2), a unique, non-canonical amino acid. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's strategic importance, a proposed synthetic pathway with detailed protocols, predictive analytical characterization, and its potential applications in peptide and small molecule therapeutics. By leveraging the principles of conformational constraint, this building block offers a valuable tool for modulating the pharmacological properties of next-generation therapeutics.

Introduction: The Strategic Value of Conformational Constraint in Drug Design

The modern paradigm of drug discovery increasingly focuses on molecules with a high degree of three-dimensionality (sp³-rich character).[1][2] Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in this arena.[3][4] Their inherent ring strain and conformational rigidity offer distinct advantages over more flexible acyclic or larger ring systems.[5] These features allow for:

-

Enhanced Metabolic Stability: The azetidine ring can block sites of metabolism, increasing a drug's half-life.[1]

-

Improved Physicochemical Properties: Azetidines can fine-tune properties like solubility and lipophilicity (logP).[2]

-

Precise Vectorial Orientation: The rigid framework allows for the precise positioning of substituents in three-dimensional space, leading to optimized interactions with biological targets.[3]

3-Methylazetidine-3-carboxylic acid is an α,α-disubstituted amino acid, a class of compounds known to act as potent modifiers of peptide conformation.[6] The quaternary center at the α-position introduces a significant steric constraint, which can induce specific secondary structures, such as β-turns or helical motifs, in peptides.[7] This conformational locking can enhance binding affinity, selectivity, and resistance to proteolytic degradation.[8] The hydrochloride salt form ensures improved solubility and handling characteristics for laboratory use.[9]

Physicochemical and Structural Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1365411-50-2 | [9][10][11][12] |

| Molecular Formula | C₅H₁₀ClNO₂ | [10][13] |

| Molecular Weight | 151.59 g/mol | [10][13] |

| IUPAC Name | 3-methylazetidine-3-carboxylic acid;hydrochloride | [1] |

| SMILES | CC1(CNC1)C(=O)O.Cl | [1] |

| Appearance (Predicted) | White to off-white crystalline solid | |

| Solubility (Predicted) | Soluble in water and polar protic solvents | [14] |

Proposed Synthesis Pathway and Experimental Protocol

Disclaimer: This protocol is a scientifically informed proposal based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.

Overall Synthetic Scheme

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile

-

Rationale: The azetidine nitrogen must be protected to prevent side reactions and to facilitate the subsequent α-alkylation. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its facile removal under acidic conditions.

-

Procedure:

-

To a solution of azetidine-3-carbonitrile hydrochloride (1.0 eq) in dichloromethane (DCM, ~0.5 M), add triethylamine (2.2 eq) at 0 °C.

-

Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-azetidine-3-carbonitrile.

-

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile

-

Rationale: Introduction of the methyl group at the C3 position is achieved by deprotonation of the α-proton to the nitrile, followed by quenching with an electrophilic methyl source. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is required to achieve complete deprotonation.

-

Procedure:

-

Prepare a solution of LDA (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Slowly add a solution of 1-(tert-butoxycarbonyl)azetidine-3-carbonitrile (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the resulting anion solution for 1 hour at -78 °C.

-

Add methyl iodide (MeI, 1.5 eq) dropwise to the reaction mixture.

-

Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash chromatography to obtain the methylated product.

-

Step 3: Synthesis of 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carboxylic acid

-

Rationale: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic conditions. The Boc protecting group is stable enough to withstand initial stages but may be partially cleaved, requiring re-protection if necessary, though a one-pot hydrolysis and deprotection is often feasible.

-

Procedure:

-

Suspend 1-(tert-butoxycarbonyl)-3-methylazetidine-3-carbonitrile (1.0 eq) in concentrated aqueous hydrochloric acid (~6 M).

-

Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours, monitoring for the disappearance of starting material and intermediates by LC-MS.

-

Cool the reaction mixture and concentrate under reduced pressure to obtain the crude acid. For this proposed synthesis, we will proceed directly to the final deprotection step. If isolation of the Boc-protected acid is desired, careful neutralization and extraction would be required.[13]

-

Step 4: Synthesis of this compound

-

Rationale: The final step involves the removal of the Boc protecting group. Treatment with a strong acid like hydrochloric acid in an organic solvent provides the desired hydrochloride salt directly.

-

Procedure:

-

Dissolve the crude product from Step 3 in a minimal amount of methanol.

-

Add a solution of 4 M HCl in 1,4-dioxane (excess, ~5-10 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the deprotection by LC-MS. Upon completion, concentrate the solvent under reduced pressure.

-

The resulting solid can be triturated with diethyl ether or recrystallized from a solvent system like methanol/diethyl ether to yield the pure this compound.

-

Analytical Characterization (Predicted)

No formal published spectra for this specific compound are available. However, based on the known spectroscopic properties of carboxylic acids, azetidines, and related derivatives, the following characteristics can be reliably predicted.[15][16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~10-12 (broad) | singlet | 1H | -COOH (may exchange with D₂O) |

| ~8-10 (very broad) | singlet | 2H | -NH₂⁺- (hydrochloride salt) | |

| ~3.8-4.2 | doublet | 2H | Azetidine CH₂ (adjacent to NH₂⁺) | |

| ~3.6-4.0 | doublet | 2H | Azetidine CH₂ (adjacent to NH₂⁺) | |

| ~1.5 | singlet | 3H | -CH₃ | |

| ¹³C NMR | ~175-180 | - | - | -C OOH |

| ~50-55 | - | - | Azetidine C H₂ | |

| ~45-50 | - | - | Quaternary C -CH₃ | |

| ~20-25 | - | - | -C H₃ |

-

Rationale for Predictions: The carboxylic acid proton is expected to be highly deshielded.[17] The azetidine ring protons will appear as two distinct sets of doublets due to geminal coupling, shifted downfield by the adjacent positively charged nitrogen. The methyl group will be a singlet, and the quaternary carbon will not show up in a standard ¹H NMR. In ¹³C NMR, the carbonyl carbon will be significantly downfield.[15]

Infrared (IR) Spectroscopy

| Predicted Frequency (cm⁻¹) | Vibration Type |

| 2500-3300 (very broad) | O-H stretch (carboxylic acid) |

| 2400-2800 (broad) | N-H stretch (ammonium salt) |

| ~1710-1730 | C=O stretch (carboxylic acid) |

| ~1600 | N-H bend (ammonium salt) |

Mass Spectrometry (MS)

For Electrospray Ionization (ESI-MS) in positive mode, the expected parent ion would be for the free base:

-

[M+H]⁺: Calculated for C₅H₁₀NO₂⁺: m/z 116.07.

Applications in Medicinal Chemistry and Drug Development

This compound is a valuable building block for introducing conformational constraints into peptides and small molecules.

As a Constrained Amino Acid in Peptides

Its primary application is as a non-natural amino acid in peptide synthesis. The quaternary α-carbon restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, forcing it to adopt a specific conformation. This can be used to stabilize desired secondary structures like β-turns, which are often involved in protein-protein interactions.[8]

Caption: Incorporation of 3-Me-Aze-3-COOH imposes rigid conformational constraints on a peptide backbone.

This structural rigidity can lead to:

-

Increased Potency: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced.

-

Enhanced Proteolytic Stability: The unnatural structure can prevent recognition by proteases, prolonging the peptide's therapeutic window.[8]

-

Improved Selectivity: A well-defined conformation can lead to more specific interactions with the intended biological target over off-targets.

As a Scaffold for Small Molecules

Beyond peptides, the azetidine-3-carboxylic acid core can serve as a versatile scaffold. The carboxylic acid and the secondary amine provide two orthogonal handles for further functionalization, allowing for the creation of diverse libraries of sp³-rich small molecules for screening in various therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2]

Conclusion

This compound represents a strategically important building block for modern medicinal chemistry. Its conformationally constrained, α,α-disubstituted structure provides a powerful tool for rationally designing peptides and small molecules with improved pharmacological profiles. While detailed experimental data for this specific molecule is sparse in the public domain, its synthesis and properties can be confidently predicted based on well-established chemical principles and data from closely related analogs. This guide provides a solid foundation for researchers to synthesize, characterize, and strategically deploy this compound in their drug discovery programs.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed (2026).

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar (2026).

- Structures of some azetidine‐based drugs.

- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- This compound, 95% Purity, C5H10ClNO2, 100 mg. Mcule.

- CAS 1365411-50-2: 3-Methyl-3-azetidinecarboxylic acid HCl. Autechilo.

- CAS NO. 1365411-50-2 | 3-Methylazetidine-3-carboxylic acid ... Arctom.

- This compound | 1365411-50-2. Enamine.

- This compound. PubChem.

- Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace (2011).

- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.

- Spectroscopy of Carboxylic Acid Deriv

- Azetidine-3-carboxylic acid, 98+%. Thermo Scientific Alfa Aesar (2025).

- 3-Azetidinecarboxylic acid, 98%. Sigma-Aldrich.

- Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR spectrum. ChemicalBook.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts (2025).

Sources

- 1. This compound | C5H10ClNO2 | CID 118989463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Methyl 3-Methylazetidine-3-carboxylate hydrochloride | 1114876-08-2 [m.chemicalbook.com]

- 9. Azetidine synthesis [organic-chemistry.org]

- 10. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmchemsci.com [jmchemsci.com]

- 12. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 13. 887591-62-0|1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 14. Azetidine-3-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Methyl 1-Cbz-azetidine-3-carboxylate(757239-60-4) 1H NMR [m.chemicalbook.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 3-Methylazetidine-3-carboxylic acid hydrochloride

Introduction

3-Methylazetidine-3-carboxylic acid is a valuable, conformationally constrained non-proteinogenic amino acid. Its rigid four-membered ring structure imparts unique stereochemical properties, making it an attractive building block in medicinal chemistry and drug development. Incorporation of this moiety into peptide scaffolds can lead to enhanced metabolic stability, improved receptor binding affinity, and controlled secondary structure. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to 3-Methylazetidine-3-carboxylic acid hydrochloride, designed for researchers, scientists, and professionals in the field of drug development. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Strategic Approach to Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The chosen strategy focuses on the construction of the azetidine ring through a thermodynamically favored rearrangement, followed by the introduction and modification of the carboxylic acid functionality. This approach offers a reliable and scalable route to the target compound.

The overall synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide a step-by-step guide for each stage of the synthesis. The choice of the N-protecting group (e.g., tert-butyl or benzyl) can be adapted based on the desired deprotection conditions and substrate compatibility. For the purpose of this guide, a tert-butyl protecting group will be exemplified.

Part 1: Synthesis of N-tert-Butyl-3-bromo-3-methylazetidine

This key intermediate is synthesized in a three-step sequence starting from 2-methylpropenal.

Step 1a: Bromination of 2-Methylpropenal

To a solution of 2-methylpropenal in a suitable solvent such as dichloromethane, bromine is added dropwise at a low temperature (e.g., 0 °C) to afford 2,3-dibromo-2-methylpropanal.

Step 1b: Reductive Amination

The crude 2,3-dibromo-2-methylpropanal is then reacted with tert-butylamine to form the corresponding imine. Subsequent reduction with a mild reducing agent like sodium borohydride in an alcoholic solvent yields N-tert-butyl-2,3-dibromo-2-methylpropan-1-amine.

Step 1c: Cyclization to N-tert-Butyl-3-bromo-3-methylazetidine

The N-tert-butyl-2,3-dibromo-2-methylpropan-1-amine is cyclized by heating in a suitable solvent like isopropanol. This proceeds via an initial aziridine formation followed by a thermal rearrangement to the more stable azetidine.[1]

Sources

Spectroscopic Characterization of 3-Methylazetidine-3-carboxylic acid hydrochloride: A Technical Guide

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 3-Methylazetidine-3-carboxylic acid hydrochloride (C₅H₁₀ClNO₂; Molecular Weight: 151.59 g/mol ).[1] Due to the absence of publicly available experimental spectra for this specific compound, this document leverages predictive models based on fundamental spectroscopic principles and draws comparative insights from the known data of its structural analog, Azetidine-3-carboxylic acid hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this compound.

Introduction: The Significance of Substituted Azetidines

Azetidine carboxylic acids are a class of strained heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery. Their rigid four-membered ring structure serves as a valuable scaffold in the design of peptidomimetics and other biologically active molecules. The substitution on the azetidine ring, such as the methyl group in the title compound, can profoundly influence the molecule's conformational preferences, metabolic stability, and biological activity. Accurate spectroscopic characterization is therefore a critical first step in any research and development endeavor involving these novel building blocks.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, with key signals corresponding to the azetidine ring protons, the methyl group, and exchangeable protons from the carboxylic acid and the ammonium salt. The spectrum would be acquired in a deuterated solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | -COOH | Carboxylic acid protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and exchange.[2] |

| ~9-10 | Broad Singlet | 2H | -NH₂⁺- | Protons on the nitrogen of the hydrochloride salt are deshielded and will appear as a broad signal due to quadrupolar relaxation and exchange. |

| ~3.8-4.2 | Multiplet | 4H | -CH₂- (Azetidine ring) | The two sets of methylene protons on the azetidine ring are diastereotopic and will likely appear as a complex multiplet. |

| ~1.5 | Singlet | 3H | -CH₃ | The methyl group protons are expected to be a sharp singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

| Predicted Chemical Shift (ppm) | Carbon Type | Assignment | Rationale |

| ~175-180 | Quaternary | -COOH | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region.[2] |

| ~55-60 | Methylene | -CH₂- (Azetidine ring) | The carbons of the azetidine ring are attached to an electron-withdrawing nitrogen atom, leading to a downfield shift. |

| ~40-45 | Quaternary | C-CH₃ | The quaternary carbon attached to the methyl and carboxylic acid groups. |

| ~20-25 | Methyl | -CH₃ | The methyl carbon is expected in the aliphatic region. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound will be characterized by the presence of a carboxylic acid, an ammonium salt, and aliphatic C-H bonds.

Table 3: Predicted Key IR Absorptions for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 2500-3300 | Broad | O-H | Stretching (in COOH) |

| 2400-2800 | Broad | N-H | Stretching (in NH₂⁺) |

| ~1700-1730 | Strong | C=O | Stretching (in COOH) |

| ~2850-3000 | Medium | C-H | Stretching (Aliphatic) |

| ~1210-1320 | Medium | C-O | Stretching (in COOH) |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum

For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique.

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule (M+H)⁺ would be observed at an m/z of 116.07, corresponding to the free base (C₅H₉NO₂). The molecular weight of the free base is 115.13 g/mol .

-

Key Fragments: Fragmentation of the parent ion could occur through several pathways:

-

Loss of the carboxylic acid group (-COOH), resulting in a fragment at m/z 70.07.

-

Ring opening followed by fragmentation.

-

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Experimental Workflows

The following diagrams illustrate the general workflows for acquiring the spectroscopic data.

Caption: Workflow for NMR Data Acquisition and Processing.

Caption: Workflow for IR Data Acquisition using ATR.

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

This technical guide provides a robust, albeit predictive, framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a valuable resource for scientists working with this compound. It is anticipated that this guide will facilitate the unambiguous identification and quality control of this compound in a research and development setting. Experimental verification of these predictions is encouraged as and when the compound becomes more widely available.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Vedantu. IR spectrum of carboxylic acids and alcohols. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 3-Methylazetidine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the critical physicochemical properties of 3-Methylazetidine-3-carboxylic acid hydrochloride, a key building block in contemporary drug discovery. It offers a Senior Application Scientist's perspective on experimental design, data interpretation, and best practices for handling this compound. The guide is structured to deliver actionable insights into its solubility across various solvent systems and its stability under stress conditions, ensuring scientific integrity and enabling robust application in research and development.

Introduction: The Strategic Value of the Azetidine Scaffold

In the landscape of medicinal chemistry, small, strained rings have emerged as powerful tools for optimizing drug-like properties. The azetidine moiety, a four-membered nitrogen-containing heterocycle, offers a compelling structural alternative to more common rings like piperidine or pyrrolidine. Its rigid conformation can favorably impact ligand-receptor binding by reducing the entropic penalty upon binding. This compound provides a synthetically versatile scaffold, combining the benefits of the azetidine ring with a chiral center and a carboxylic acid handle for further chemical modification. A thorough understanding of its solubility and stability is a prerequisite for its effective use, from initial reaction setup to final formulation considerations.

Solubility Profile: A Multifaceted Analysis

The hydrochloride salt form of 3-Methylazetidine-3-carboxylic acid is intentionally designed to confer aqueous solubility. However, its behavior in different chemical environments is nuanced and warrants detailed investigation.

pH-Dependent Aqueous Solubility

The molecule possesses both a basic secondary amine (the azetidine nitrogen) and an acidic carboxylic acid. This amphoteric nature means its net charge and, consequently, its aqueous solubility are highly dependent on pH.

Core Principle: The solubility of an ionizable compound is governed by the Henderson-Hasselbalch equation. The overall solubility is the sum of the intrinsic solubility of the neutral form and the concentration of the ionized form(s).

Experimental Protocol: Shake-Flask Equilibrium Solubility

This method remains the gold standard for determining thermodynamic solubility.

-

System Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10).

-

Equilibration: Add an excess of solid this compound to each buffer. Agitate the resulting slurries at a constant temperature (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Quantification: Separate the solid and liquid phases via centrifugation and/or filtration. Analyze the clear supernatant using a validated, stability-indicating analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. The pH of the supernatant should be confirmed after equilibration.

Anticipated pH-Solubility Curve and Mechanistic Rationale:

| pH Range | Predominant Species | Expected Solubility | Rationale |

| < 2 | Cationic | Very High | Both the azetidine nitrogen and the carboxylic acid are protonated. The positive charge on the nitrogen drives strong interactions with water. |

| 3 - 6 | Zwitterionic | High | The azetidine is protonated (+) and the carboxylic acid is deprotonated (-). The zwitterion is highly polar, maintaining good aqueous solubility. |

| > 7 | Anionic | Moderate to Low | The azetidine is neutral, and the carboxylic acid is deprotonated. The loss of the positive charge reduces overall polarity and aqueous solubility. |

This table presents a generalized profile. Actual solubility values must be determined empirically.

Solubility in Organic and Mixed Solvent Systems

For synthetic chemistry and formulation development, solubility in non-aqueous media is equally critical. Hydrochloride salts generally exhibit lower solubility in organic solvents compared to their free base counterparts due to the high lattice energy of the salt crystal.[1]

Experimental Workflow: High-Throughput Screening

A tiered approach is efficient for screening a broad range of solvents.

Caption: A two-tiered workflow for solvent solubility screening.

Expected Solubility Hierarchy:

-

High Solubility: Protic polar solvents like water and methanol are expected to be excellent solvents.[2] Other polar aprotic solvents like DMSO are also likely to be effective.

-

Moderate to Low Solubility: Less polar alcohols like ethanol.

-

Poor Solubility: Non-polar or weakly polar solvents such as ethyl acetate, dichloromethane (DCM), and acetonitrile (ACN), where the energy required to break the salt's crystal lattice is not compensated by favorable solvent-solute interactions.[1]

Chemical Stability Profile: Ensuring Compound Integrity

Understanding the chemical stability of a molecule is mandated by regulatory bodies and is fundamental to good science.[3][4][5][6] Forced degradation (stress testing) is an essential process used to identify potential degradation pathways and develop stability-indicating analytical methods.[7][8][9]

Forced Degradation Protocol

This protocol is designed based on the principles outlined in the ICH Q1A(R2) guideline.[4][10]

-

Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 50:50).

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample should be stored under refrigerated conditions (2-8°C) in the dark.

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24-48 hours.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Heat at 60°C for 24-48 hours.

-

Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24-48 hours.

-

Thermal: Heat the stock solution at 60°C in the dark for 7 days.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.

-

-

Analysis: At appropriate time points, withdraw samples, quench the reaction (e.g., neutralize acid/base samples), and analyze by a stability-indicating HPLC method, preferably with mass spectrometric (MS) detection to aid in the identification of degradants.

Predicted Degradation Pathways and Mechanistic Rationale

The structure of 3-Methylazetidine-3-carboxylic acid suggests several potential, albeit unlikely, degradation pathways under harsh conditions.

Logical Framework for Stability Assessment

Caption: Logical process flow for the forced degradation study.

-

Hydrolytic Stability: The azetidine ring itself is generally stable. Unlike more strained aziridines or β-lactams, ring-opening via hydrolysis requires forcing conditions. A study on a more complex azetidine-containing molecule showed that degradation occurred via amide bond hydrolysis elsewhere in the molecule and, under more rigorous conditions, through the formation of an azetidinium ion intermediate.[7][11] For the title compound, significant degradation under typical acidic or basic stress conditions is not expected.

-

Oxidative Stability: The secondary amine of the azetidine is the most likely site for oxidation, potentially leading to N-oxide formation or ring cleavage under strong oxidizing conditions.

-

Thermal & Photostability: As a saturated aliphatic carboxylic acid salt, the compound is predicted to have high thermal and photostability. No chromophore exists to absorb significant UV/Vis light, minimizing the risk of photodegradation.

Summary and Best Practices

Data Synopsis

| Property | Summary of Expected Behavior |

| Aqueous Solubility | Excellent at acidic and neutral pH, decreasing at basic pH. |

| Organic Solubility | Soluble in polar protic solvents (water, methanol). Poorly soluble in less polar and non-polar organic solvents. |

| Chemical Stability | Expected to be highly stable. The most probable (though still unlikely) degradation pathway is oxidation at the azetidine nitrogen. |

Recommendations for Handling and Storage:

-

Solid Storage: Store the compound in a tightly sealed container at controlled room temperature or refrigerated (2-8°C), protected from moisture, as hydrochloride salts can be hygroscopic.

-

Solution Preparation: For aqueous applications, use buffers to control pH and ensure consistent solubility. Prepare aqueous solutions fresh whenever possible.

-

Long-Term Solution Storage: For stock solutions, DMSO is often a suitable solvent for storage at -20°C or -80°C. Aliquoting is recommended to avoid multiple freeze-thaw cycles.

References

-

ICH Q1 guideline on stability testing of drug substances and drug products. (n.d.). European Medicines Agency. Retrieved from the search results.[6]

-

ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved from the search results.[5]

-

Forced degradation studies. (2021). ResearchGate. Retrieved from the search results.[7]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved from the search results.[3]

-

Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021, September 5). PubMed. Retrieved from the search results.[11]

-

Q1A(R2) Guideline. (n.d.). ICH. Retrieved from the search results.[4]

-

ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003, February 6). IKEV. Retrieved from the search results.[10]

-

pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985, March). PubMed. Retrieved from the search results.[12]

-

Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from the search results.[8]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Retrieved from the search results.[9]

-

Pharmaceutical salts of small molecule drugs: opportunities and challenges. (2014, October 28). Retrieved from the search results.[1]

-

Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. (n.d.). Retrieved from the search results.[2]

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. seniorchem.com [seniorchem.com]

- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. longdom.org [longdom.org]

- 10. ikev.org [ikev.org]

- 11. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3-Methylazetidine-3-carboxylic acid hydrochloride for Pharmaceutical Research and Development

Introduction: The Rising Prominence of Azetidines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and pharmacokinetic properties is relentless. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility—key attributes for successful drug candidates.[1] This guide provides an in-depth technical overview of a specific and valuable building block, 3-Methylazetidine-3-carboxylic acid hydrochloride (CAS No. 1365411-50-2), for researchers, scientists, and professionals engaged in drug development.

Physicochemical Properties and Structural Attributes

This compound is a non-natural, substituted amino acid analog. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₂ |

| Molecular Weight | 151.59 g/mol [2] |

| IUPAC Name | 3-methylazetidine-3-carboxylic acid;hydrochloride[2] |

| CAS Number | 1365411-50-2[2] |

| Appearance | Typically a white to off-white solid |

The core structure features a quaternary carbon at the 3-position of the azetidine ring, which introduces a level of steric hindrance that can influence the molecule's interaction with enzymes and receptors, potentially leading to increased selectivity and reduced off-target effects.

Commercial Sourcing and Supplier Evaluation

The reliable procurement of high-quality building blocks is a critical first step in any drug discovery program. For this compound, a number of commercial suppliers are available, ranging from large chemical conglomerates to specialized boutique providers.

| Supplier | Purity (Typical) | Notes |

| Sigma-Aldrich (Merck) | ≥95% | Often available in smaller quantities for research purposes. |

| Thermo Scientific (Alfa Aesar) | 95% | Provides comprehensive documentation, including Certificates of Analysis.[3] |

| BLD Pharm | ≥95% | Offers a range of catalog sizes and provides analytical data upon request.[4] |

| Combi-Blocks | ≥95% | Specializes in building blocks for combinatorial chemistry and medicinal chemistry. |

| Enamine | ≥95% | A well-known supplier of screening compounds and building blocks. |

| Alichem | ≥95% | Provides a range of fine chemicals and pharmaceutical intermediates. |

The Criticality of Supplier Qualification

The selection of a supplier should not be based solely on price. A thorough evaluation of a supplier's quality systems and documentation is paramount. A Certificate of Analysis (CoA) is a non-negotiable document that should accompany every batch of material. Key information to scrutinize on a CoA includes:

-

Identity Confirmation: Typically verified by ¹H NMR and Mass Spectrometry (MS). The spectral data should be consistent with the expected structure.

-

Purity Assessment: Commonly determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and sometimes supplemented with Nuclear Magnetic Resonance (NMR) spectroscopy.[5] A purity level of ≥95% is generally acceptable for early-stage research, though higher purity may be required for more advanced studies.

-

Residual Solvents: The presence of residual solvents from the manufacturing process should be minimal and within acceptable limits.

-

Water Content: Determined by Karl Fischer titration, this can be important for reactions sensitive to moisture.

The following diagram illustrates a robust workflow for qualifying a new supplier of a critical building block like this compound.

Caption: Workflow for Supplier Qualification.

Synthetic Routes and Potential Impurities

Understanding the synthetic pathway to this compound is crucial for anticipating potential impurities. While proprietary manufacturing processes may vary between suppliers, a plausible synthetic route can be extrapolated from the chemical literature. A common strategy involves the construction of the azetidine ring followed by functional group manipulations.

One potential synthetic approach starts with the formation of a suitably protected 3-bromo-3-methylazetidine, which can then be converted to the corresponding nitrile. Subsequent hydrolysis of the nitrile affords the carboxylic acid.[5]

Caption: Plausible Synthetic Pathway.

Potential Impurities to Consider:

-

Starting Materials: Unreacted precursors from the initial steps of the synthesis.

-

Over-alkylation or Incomplete Cyclization Products: Side products from the formation of the azetidine ring.

-

Residual Cyanide: If the cyanation step is not fully quenched and purified.

-

Amide Intermediate: Incomplete hydrolysis of the nitrile can lead to the presence of 3-methylazetidine-3-carboxamide.

-

Isomeric Impurities: Depending on the starting materials and reaction conditions, other positional isomers could potentially form in small amounts.

In-House Quality Control: A Self-Validating System

Upon receipt of this compound, it is best practice to perform in-house QC to verify the identity and purity of the material. This not only validates the supplier's CoA but also ensures the integrity of the starting material for your experiments.

Experimental Protocol: Identity and Purity Verification

1. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the chemical structure and identify any major organic impurities.

-

Methodology:

-

Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Process the spectrum and integrate the signals. The chemical shifts, coupling patterns, and integration values should be consistent with the structure of this compound.

-

2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Methodology:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

-

Inject the sample onto an appropriate reversed-phase HPLC column (e.g., C18).

-

Elute the compound using a gradient of mobile phases, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm) and a mass spectrometer in positive ion mode.

-

The HPLC chromatogram will provide the purity of the compound based on the relative peak areas. The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion of the free base (m/z ≈ 116.07).

-

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its incorporation into a drug candidate can lead to:

-

Improved Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to more flexible acyclic amines.

-